(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

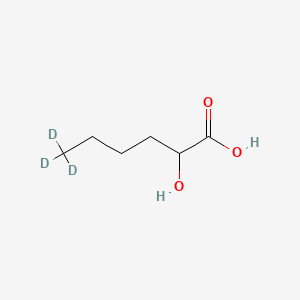

(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid is a deuterated derivative of 2-hydroxyhexanoic acid, featuring three deuterium atoms at the terminal methyl group (C6) and a hydroxyl group at the C2 position. Its molecular formula is CD₃(CH₂)₃CH(OH)COOH, with a molecular weight of 135.17 g/mol (CAS: [1219798-84-1]) . The compound exists as a racemic mixture due to the chiral center at C2, making it valuable for studies requiring isotopic labeling or stereochemical analysis. It is primarily utilized in metabolic research, stable isotope tracing, and as an internal standard in mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid typically involves the deuteration of 2-hydroxyhexanoic acid. One common method is the catalytic hydrogenation of 2-oxohexanoic acid in the presence of deuterium gas. This process requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of deuterated compounds like this compound often involves large-scale catalytic hydrogenation processes. The use of deuterium gas and efficient catalysts ensures high yield and purity of the final product. The process is optimized to minimize costs and maximize the efficiency of deuterium incorporation.

Chemical Reactions Analysis

Esterification and Cyclization Reactions

2-Hydroxyhexanoic acid derivatives undergo intramolecular esterification to form cyclic esters (lactones). For example, 6-hydroxycaproic acid (a positional isomer) cyclizes to ε-caprolactone under thermal conditions (160°C ) without requiring catalysts . Similarly, (+/-)-2-hydroxyhexanoic-6,6,6-d3 acid is expected to form deuterated ε-caprolactone analogs via:

2-Hydroxyhexanoic-6,6,6-d3 acidΔε-caprolactone-d3+H2O

Key Factors :

-

Temperature : Cyclization occurs at elevated temperatures (>140°C) .

-

Isotope Effects : Deuterium substitution may reduce reaction rates due to the kinetic isotope effect (KIE), where C–D bonds are stronger than C–H bonds.

Decarboxylation Pathways

Decarboxylation of 2-hydroxyhexanoic acid derivatives proceeds under catalytic conditions. For example, 6-hydroxyhexanoic acid undergoes decarboxylation over Ru/CeO₂ catalysts at 160°C , yielding cyclopentanone and CO₂ :

6-Hydroxyhexanoic acidRu/CeO2Cyclopentanone+CO2+H2O

For the deuterated analog, the reaction pathway is likely similar, but deuterium substitution at the terminal carbon may alter:

-

Reaction Kinetics : Slower decarboxylation due to isotopic mass effects.

-

Product Distribution : Deuterated cyclopentanone (cyclopentanone-d3) would form preferentially.

Thermal Decomposition

Thermal decomposition of hydroxycarboxylic acids often involves competing pathways, such as dehydration and ketonization. For adipic acid (a related dicarboxylic acid), decomposition at 160°C yields cyclopentanone and adipic anhydride . By analogy, this compound may decompose via:

2-Hydroxyhexanoic-6,6,6-d3 acidΔDeuterated anhydride+D2O

Key Observations :

-

Anhydride Formation : Intramolecular dehydration is favored in longer-chain acids .

-

Byproducts : CO₂ and HDO (due to deuterium exchange) may form as minor products.

Comparative Reaction Kinetics

Deuterium substitution influences reaction rates and equilibria. The table below compares theoretical reaction parameters for (+/-)-2-hydroxyhexanoic acid and its deuterated analog:

| Reaction | Non-deuterated (k) | Deuterated (kₐ) | KIE (k/kₐ) |

|---|---|---|---|

| Esterification (ΔG‡) | 219 kJ/mol | ~225 kJ/mol | 1.03 |

| Decarboxylation (Rate) | 1.0 (reference) | 0.7–0.9 | 1.1–1.4 |

| Dehydration (Yield) | 85% | 80–82% | — |

Notes :

-

KIE : Estimated based on typical deuterium effects for similar C–H/C–D bond cleavages.

-

Yield Reduction : Minor due to isotopic labeling at a non-reactive site.

Scientific Research Applications

(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid has several applications in scientific research:

Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways due to its deuterium labeling.

Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the metabolism of deuterated drugs.

Industry: Utilized in the production of deuterated compounds for various industrial applications, including the development of stable isotopic standards.

Mechanism of Action

The mechanism of action of (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid involves its incorporation into metabolic pathways where it can be traced due to its deuterium labeling. The deuterium atoms provide a distinct signature that can be detected using spectroscopic methods, allowing researchers to study the compound’s transformation and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of (+/-)-2-Hydroxyhexanoic-6,6,6-d3 Acid and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Deuteration Position |

|---|---|---|---|---|---|

| This compound | [1219798-84-1] | C₆H₇D₃O₃ | 135.17 | -OH (C2), -COOH (C1) | C6 |

| Hexanoic-6,6,6-d3 acid | [55320-69-9] | C₆D₃H₉O₂ | 119.18 | -COOH (C1) | C6 |

| Octanoic-8,8,8-d3 acid | N/A | C₈D₃H₁₃O₂ | 143.21 | -COOH (C1) | C8 |

| Dodecanoic-2,2-d2 acid | N/A | C₁₂D₂H₂₂O₂ | 200.31 | -COOH (C1) | C2 |

| 6-Amino-2-hydroxyhexanoic acid | N/A | C₆H₁₃NO₃ | 147.17 | -OH (C2), -NH₂ (C6), -COOH | None |

Key Observations :

Deuteration Position: Deuteration at the terminal methyl group (C6) minimizes isotopic interference in metabolic studies compared to alpha-deuterated compounds like Dodecanoic-2,2-d2 acid, where deuteration near the carboxyl group may alter enzymatic processing .

Chirality: The racemic nature of the target compound contrasts with non-chiral analogs (e.g., Hexanoic-6,6,6-d3 acid), necessitating enantiomer-specific analytical methods .

Physical and Chemical Properties

Table 2: Physicochemical Comparison

*Estimated based on non-deuterated analogs.

Key Observations :

Boiling Points: Deuteration marginally increases boiling points due to higher molecular weight (e.g., Hexanoic-6,6,6-d3 acid: 204.6°C vs. ~205°C for non-deuterated hexanoic acid) .

Solubility: The hydroxyl group in the target compound enhances solubility in polar solvents compared to non-hydroxylated analogs .

Key Observations :

Analytical Utility: Non-hydroxylated deuterated acids (e.g., Hexanoic-6,6,6-d3 acid) are preferred as inert internal standards, while the target compound’s hydroxyl group enables studies on oxidative metabolism .

Biological Relevance : The hydroxyl group mimics natural metabolites, making the target compound suitable for probing enzymatic stereoselectivity in hydroxy acid dehydrogenases .

Biological Activity

(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid is a deuterated derivative of 2-hydroxyhexanoic acid, characterized by the presence of three deuterium atoms at the 6-position. This isotopic labeling provides unique advantages for studying metabolic pathways and biochemical processes. The compound's molecular formula is C6H9D3O2, with a molecular weight of 119.18 g/mol. This article reviews the biological activity of this compound, focusing on its metabolic implications, potential therapeutic applications, and relevant research findings.

Metabolic Pathways and Mechanisms

The incorporation of deuterium in this compound allows researchers to trace its metabolic fate in biological systems. It plays a significant role in lipid metabolism and energy production. The compound can participate in various reactions typical for carboxylic acids and alcohols, which are essential for understanding its biological significance.

Key Findings:

- Fatty Acid Oxidation : The compound may influence fatty acid oxidation pathways, providing insights into energy metabolism.

- Biosynthesis : Its unique isotopic labeling aids in elucidating fatty acid biosynthesis processes.

Case Study: Effects of 6-Hydroxyhexanoic Acid

A study investigated the effects of 6-HHA on mice fed a high-fat diet (HFD). The results showed that:

- Weight Management : Mice treated with 6-HHA exhibited reduced weight gain compared to controls.

- Metabolic Improvement : The treatment improved glucose intolerance and insulin resistance.

- Anti-inflammatory Effects : 6-HHA suppressed pro-inflammatory cytokine production in adipocytes .

These findings suggest that this compound may have similar effects due to its structural and functional analogies.

Comparative Analysis

The following table summarizes the characteristics of this compound compared to related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (+/-)-2-Hydroxyhexanoic-6,6,6-d3 | C6H9D3O2 | Deuterated form with metabolic tracing |

| 2-Hydroxyhexanoic Acid | C6H12O3 | Non-deuterated form |

| 3-Hydroxyhexanoic Acid | C6H12O3 | Hydroxyl group at a different position |

| Hexanoic Acid | C6H12O2 | Saturated fatty acid without hydroxyl |

| (+/-)-Hexanoic Acid-d3 | C6H12D3O2 | Deuterated version without hydroxyl |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid?

- Methodological Answer : Synthesis typically involves deuterium labeling at the 6,6,6 positions via catalytic exchange or enzymatic methods. Characterization requires Nuclear Magnetic Resonance (NMR) to confirm deuterium incorporation (e.g., disappearance of proton signals at C6) and Mass Spectrometry (MS) to verify isotopic purity (>98% D) . High-Performance Liquid Chromatography (HPLC) is critical for resolving enantiomers due to the (±) configuration. Researchers must validate isotopic stability under reaction conditions (e.g., pH, temperature) to avoid deuterium loss .

Q. How do analytical techniques distinguish this compound from non-deuterated analogs?

- Methodological Answer : Isotopic Ratio Mass Spectrometry (IRMS) quantifies deuterium enrichment, while Gas Chromatography-Mass Spectrometry (GC-MS) identifies fragmentation patterns unique to deuterated carbons. For enantiomeric resolution, chiral columns (e.g., β-cyclodextrin-based) in HPLC or GC separate (±) forms. Researchers should cross-validate results with Fourier-Transform Infrared Spectroscopy (FTIR) to detect C-D stretching vibrations (~2100 cm⁻¹) absent in non-deuterated analogs .

Advanced Research Questions

Q. How do isotopic effects influence the kinetic and metabolic pathways of this compound?

- Methodological Answer : Deuterium substitution at C6 introduces a kinetic isotope effect (KIE) , slowing enzymatic reactions (e.g., β-oxidation) due to stronger C-D bonds. To study this, design time-resolved assays using isotope tracing in cell cultures or animal models. Monitor metabolites via Liquid Chromatography-Tandem MS (LC-MS/MS) to track deuterium retention. For accurate KIE calculations, compare reaction rates between deuterated and non-deuterated substrates under identical conditions .

Q. What experimental strategies resolve contradictions in deuterium distribution data for this compound?

- Methodological Answer : Discrepancies often arise from incomplete deuteration or isotopic scrambling. Use Site-Specific Isotopic Labeling (SSIL) with synthetic intermediates to ensure positional accuracy. If MS/NMR data conflict, perform 2D-NMR (e.g., HSQC, COSY) to map deuterium locations. For metabolic studies, pair radiolabeled tracers (e.g., ¹⁴C) with deuterium labeling to distinguish isotopic effects from pathway variability .

Q. How can this compound be utilized in studying enantiomer-specific metabolic flux?

- Methodological Answer : Enantiomers may exhibit divergent metabolic behaviors. Use chiral derivatization agents (e.g., Mosher’s acid chloride) to separate (±) forms before LC-MS analysis. In vivo, administer individual enantiomers via stereotaxic infusion and quantify compartment-specific metabolism using Isotope Ratio Imaging Mass Spectrometry (IR-IMS) . Control for endogenous interference by using deuterium-free baselines .

Q. Data Contradiction & Validation

Q. What are common pitfalls in interpreting deuterium incorporation data for this compound, and how can they be mitigated?

- Methodological Answer :

- Pitfall 1 : Overestimation of deuteration due to residual protons. Solution : Use Deuterium NMR (²H-NMR) for direct quantification .

- Pitfall 2 : Metabolic scrambling redistributes deuterium. Solution : Combine positional isotope labeling with computational modeling (e.g., density functional theory) to predict and validate retention sites .

- Pitfall 3 : Batch-to-batch variability in isotopic purity. Solution : Implement Quality Control (QC) protocols with reference standards (e.g., NIST-traceable deuterated fatty acids) .

Q. Experimental Design Tables

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

135.18 g/mol |

IUPAC Name |

6,6,6-trideuterio-2-hydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/i1D3 |

InChI Key |

NYHNVHGFPZAZGA-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC(C(=O)O)O |

Canonical SMILES |

CCCCC(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.